3-(1,3-dioxoisoindol-2-yl)-N'-hydroxypropanimidamide
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Overview
Description
3-(1,3-dioxoisoindol-2-yl)-N’-hydroxypropanimidamide is a chemical compound that belongs to the class of isoindoline derivatives These compounds are characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxoisoindol-2-yl)-N’-hydroxypropanimidamide typically involves the reaction of phthalic anhydride with thiocarbohydrazide in methanol, followed by boiling in water or ethanol to yield the intermediate product. This intermediate is then subjected to condensation with aldehydes and aldoses to form the final compound . The reaction conditions often include refluxing in acetic anhydride for dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxoisoindol-2-yl)-N’-hydroxypropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the isoindoline nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve standard laboratory techniques such as refluxing, stirring, and maintaining specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(1,3-dioxoisoindol-2-yl)-N’-hydroxypropanimidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxoisoindol-2-yl)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxoisoindol-2-yl)aminothiocarbohydrazide
- N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
Uniqueness
3-(1,3-dioxoisoindol-2-yl)-N’-hydroxypropanimidamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H11N3O3 |
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Molecular Weight |
233.22 g/mol |
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C11H11N3O3/c12-9(13-17)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-4,17H,5-6H2,(H2,12,13) |
InChI Key |
UDGDNUMCCIOCKP-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC/C(=N/O)/N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=NO)N |
Origin of Product |
United States |
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